3-(1-Amino-2-methylpropyl)-5-chlorophenol
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Overview
Description
3-(1-Amino-2-methylpropyl)-5-chlorophenol is an organic compound with a complex structure that includes an amino group, a methyl group, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropyl)-5-chlorophenol typically involves multiple steps. One common method includes the reaction of 5-chlorosalicylic acid with 2-amino-2-methylpropanol under specific conditions to form the desired product. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropyl)-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorophenol moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-(1-Amino-2-methylpropyl)-5-chlorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(1-Amino-2-methylpropyl)-5-chlorophenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenol moiety can interact with hydrophobic regions of proteins. These interactions can lead to changes in protein function and cellular pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(1R)-(+)-(1-Amino-2-methylpropyl)phosphonic acid: This compound shares a similar amino and methyl group structure but differs in its phosphonic acid moiety.
2-Amino-2-methyl-1-propanol: This compound is structurally similar but lacks the chlorophenol group.
Uniqueness
3-(1-Amino-2-methylpropyl)-5-chlorophenol is unique due to its combination of an amino group, a methyl group, and a chlorophenol moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-(1-amino-2-methylpropyl)-5-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-6(2)10(12)7-3-8(11)5-9(13)4-7/h3-6,10,13H,12H2,1-2H3 |
InChI Key |
BRCKQFUWHWQAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC(=C1)Cl)O)N |
Origin of Product |
United States |
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